
1-Boc-5-bromo-3-cyanoacetylindole
Vue d'ensemble
Description
Synthesis Analysis
The compound has gained significant attention in the field of scientific research. Research on 1-Boc-4-bromo-3-cyanoacetylindole includes the development of new synthetic routes and modifications to improve its biological activities and functional properties.Molecular Structure Analysis
The 1-Boc-5-bromo-3-cyanoacetylindole molecule contains a total of 38 bonds. There are 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), 1 ketone (aromatic) .Chemical Reactions Analysis
The molecule contains several functional groups that can be used for further chemical transformations. The cyanoacetyl group is a versatile building block for creating more complex molecules.Physical And Chemical Properties Analysis
The compound’s low solubility and poor bioavailability limit its application as a drug candidate, and modifications or derivatizations are necessary to overcome these limitations.Applications De Recherche Scientifique
Cancer Research
Indole derivatives, such as this compound, have been used as biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their various biologically vital properties .
Microbial Research
In addition to cancer research, indole derivatives are also used in the study of microbes . Their unique properties make them useful in the development of new antimicrobial agents .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This includes neurological disorders, cardiovascular diseases, and more .
Life Science Research
This compound is used in life science research, including cell biology, genomics, proteomics, and other fields .
Chromatography and Mass Spectrometry
It is also used in chromatography and mass spectrometry, which are essential techniques in analytical chemistry .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . Therefore, this compound could be used in the synthesis of various alkaloids .
Mécanisme D'action
Target of Action
It’s known that indole derivatives possess various biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Cyanoacetamide-n-derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
The active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-12(14(20)6-7-18)11-8-10(17)4-5-13(11)19/h4-5,8-9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKRJEHVQMHKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-bromo-3-cyanoacetylindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



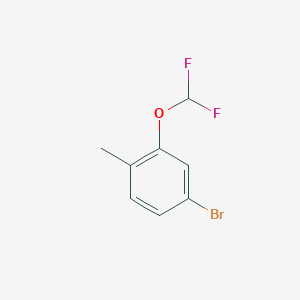
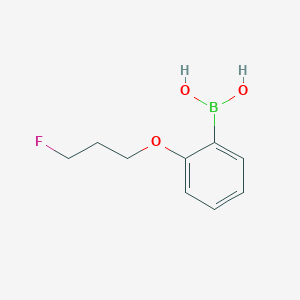
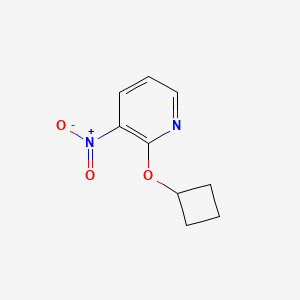
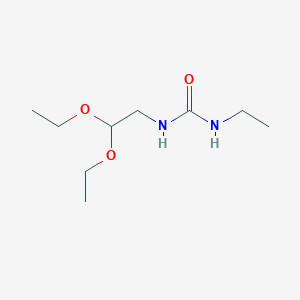

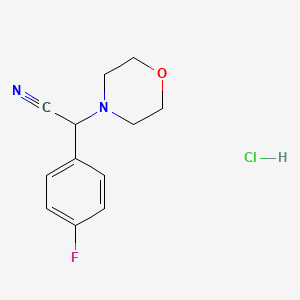



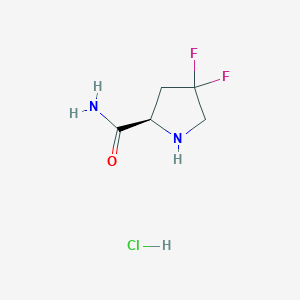
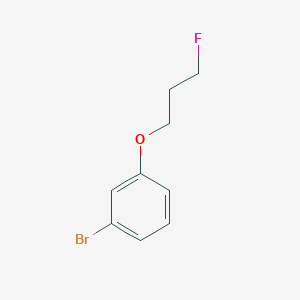
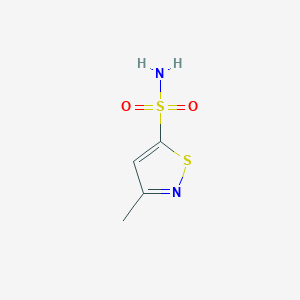

![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)